molecular formula C18H20ClN3O4S2 B2861801 N-(5-acetyl-4-methylthiazol-2-yl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide CAS No. 922481-46-7

N-(5-acetyl-4-methylthiazol-2-yl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide

Cat. No. B2861801
CAS RN: 922481-46-7
M. Wt: 441.95
InChI Key: NZFIZONNMRQDNR-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-methylthiazol-2-yl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H20ClN3O4S2 and its molecular weight is 441.95. The purity is usually 95%.
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Scientific Research Applications

Alzheimer's Disease Research

A study focusing on the synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives, including compounds related to N-(5-acetyl-4-methylthiazol-2-yl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide, explored their potential as drug candidates for Alzheimer’s disease. These compounds were synthesized and evaluated for enzyme inhibition activity against acetylcholinesterase (AChE) enzyme, a target in Alzheimer's disease treatment. The study aimed to identify new molecules that could effectively inhibit AChE, potentially offering therapeutic benefits for Alzheimer's patients. The synthesized compounds underwent spectral analysis and were screened for enzyme inhibition, highlighting their potential as new drug candidates and evaluating their safety through hemolytic activity tests (Rehman et al., 2018).

Antibacterial Potentials

Another research focus involved the synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, including compounds structurally related to N-(5-acetyl-4-methylthiazol-2-yl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide, to evaluate their antibacterial potentials. This study synthesized several compounds and tested them for antibacterial activity against various bacterial strains, including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. The compounds exhibited moderate inhibitory activity, with certain derivatives showing significant potency against Gram-negative bacterial strains. This work underscores the potential of such compounds in developing new antibacterial agents (Iqbal et al., 2017).

Type II Diabetes Drug Candidates

A study on the therapeutic applications of 1,2,4-triazoles led to the synthesis of S-substituted derivatives, aiming to evaluate their biological potential for treating type II diabetes. The derivatives synthesized from a process involving N-(5-acetyl-4-methylthiazol-2-yl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide were tested for their ability to inhibit the α-glucosidase enzyme, a therapeutic target in managing type II diabetes. The results showed that most synthesized derivatives exhibited potent inhibition, some even surpassing the standard drug acarbose, indicating their potential as new drug candidates for diabetes treatment (Aziz ur-Rehman et al., 2018).

properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-(4-chlorophenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O4S2/c1-11-16(12(2)23)27-18(20-11)21-17(24)13-7-9-22(10-8-13)28(25,26)15-5-3-14(19)4-6-15/h3-6,13H,7-10H2,1-2H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFIZONNMRQDNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-acetyl-4-methylthiazol-2-yl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide

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